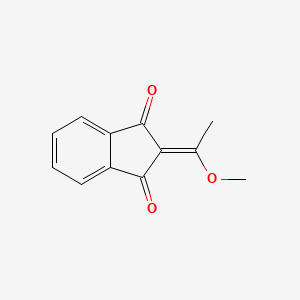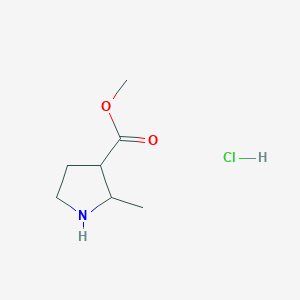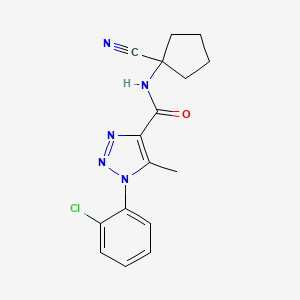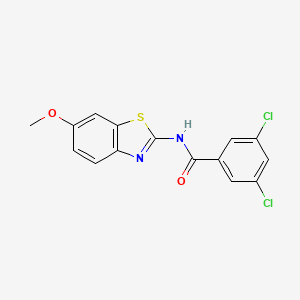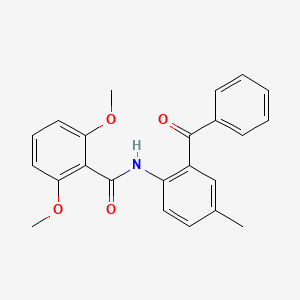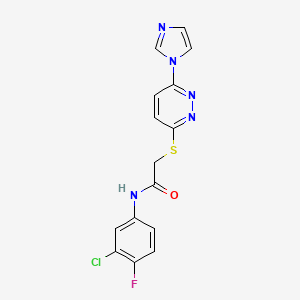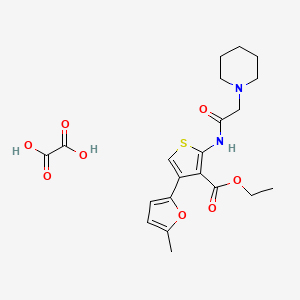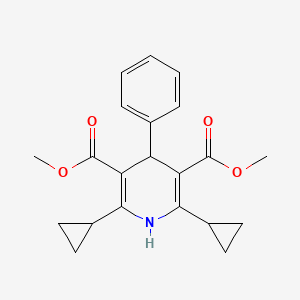![molecular formula C20H18N2O5 B2445802 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034341-57-4](/img/structure/B2445802.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide” is a complex organic molecule. It contains a benzodioxole group, a furan group, and a pyridine group, all of which are common structures in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused with a 1,3-dioxole ring . The furan group is a five-membered ring with four carbon atoms and one oxygen atom . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the benzodioxole group could undergo electrophilic aromatic substitution reactions . The furan and pyridine groups, being heterocyclic compounds, could participate in a variety of reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzodioxole, furan, and pyridine groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Catalytic Hydrogenation and Chemical Transformations
- A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to products that can further transform into 1,4-amino alcohols or dihydrofurans, depending on the reaction conditions. This research demonstrates the utility of catalytic hydrogenation in modifying heterocyclic compounds for potential pharmaceutical applications Sukhorukov et al., 2008.
Synthesis and Evaluation of Hybrid Anticonvulsants
- Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showcasing the potential of combining chemical fragments from known antiepileptic drugs to create new therapeutic agents. This study highlights the application of chemical synthesis in developing new drugs with potential anticonvulsant properties Kamiński et al., 2015.
Heterocyclic System Construction
- Research by Ibrahim et al. (2022) utilized 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as an intermediate for constructing a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety. This work underscores the significance of heterocyclic chemistry in the development of compounds with antimicrobial and anticancer activities Ibrahim et al., 2022.
Development of Novel Heterocyclic Compounds
- Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. Their work contributes to the diverse applications of heterocyclic compounds in pharmaceutical sciences, particularly in the search for new therapeutic agents Farag et al., 2011.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(27-16-4-5-18-19(8-16)26-12-25-18)20(23)22-10-14-7-15(11-21-9-14)17-3-2-6-24-17/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXCDSQMQQGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

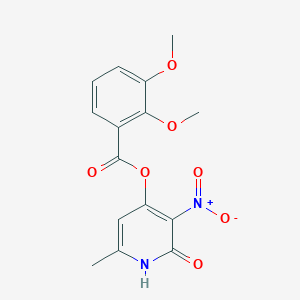
![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)
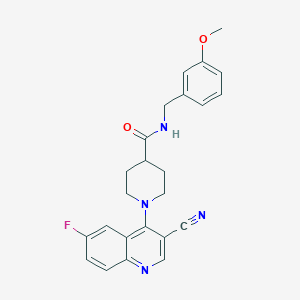
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)
